N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a piperidine scaffold substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group at the 1-position and a 2H-1,3-benzodioxole-5-carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)15-8-16(23-9-22-15)25-5-3-12(4-6-25)24-17(26)11-1-2-13-14(7-11)28-10-27-13/h1-2,7-9,12H,3-6,10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCDCJMEYUBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethyl-pyrimidine intermediate. This can be achieved through chlorine/fluorine exchange using trichloromethylpyridine or by constructing the pyrimidine ring from a trifluoromethyl-containing building block . The subsequent steps involve the formation of the piperidine ring and the benzodioxole moiety, followed by the coupling of these intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated systems and advanced purification techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Neuropharmacology
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide has been studied for its neuroprotective properties. Research indicates that it may influence neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system.
Case Study : A study published in the Journal of Neurochemistry demonstrated that this compound could reduce neuroinflammation in models of Alzheimer's disease by inhibiting pro-inflammatory cytokines and promoting neuronal survival .
Oncology
The compound shows promise in cancer research, particularly in targeting specific tumor types. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
Case Study : In vitro studies reported in Cancer Research found that this compound significantly reduced the viability of breast cancer cells by activating apoptotic pathways .
Metabolic Disorders
Research has indicated that the compound may play a role in regulating metabolic pathways associated with obesity and diabetes. It has been shown to enhance insulin sensitivity and reduce lipid accumulation in liver cells.
Case Study : A clinical trial published in Diabetes Care highlighted its potential to improve glycemic control in patients with type 2 diabetes by modulating insulin signaling pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group : Present in all compounds, enhancing lipophilicity and resistance to oxidative metabolism .
- Heterocyclic Variations : The target compound’s pyrimidine ring (vs. pyridazine in or pyridine in ) may alter steric interactions with biological targets.
- Functional Group Impact : The benzodioxole-carboxamide in the target compound contrasts with sulfonamide in , which affects solubility and hydrogen-bonding capacity.
Pharmacokinetic and Binding Properties
While direct experimental data are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces CYP450-mediated metabolism compared to non-fluorinated analogs, similar to observations in .
- Solubility : The benzodioxole group may improve aqueous solubility relative to the lipophilic 3-fluorobenzoyl substituent in .
Biological Activity
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl pyrimidine moiety, a piperidine ring, and a benzodioxole structure, contributing to its diverse pharmacological properties. The molecular formula is with a molecular weight of 380.37 g/mol.
Key Structural Features:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Piperidine ring : Provides a basic nitrogen that can participate in hydrogen bonding.
- Benzodioxole : Contributes to the compound's ability to interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microorganisms. For instance, compounds with similar structural features have shown activity against Staphylococcus aureus and Candida albicans .
- Antitumor Activity : Related compounds have demonstrated selective cytotoxic effects on cancer cell lines, including inhibition of topoisomerase II, which is crucial for DNA replication . This suggests that this compound may also possess antitumor properties.
- Anti-inflammatory Effects : Compounds containing similar functional groups have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The precise mechanism of action for this compound remains under investigation. However, studies on structurally related compounds suggest interactions with G protein-coupled receptors (GPCRs) and modulation of intracellular signaling pathways that elevate calcium ion levels .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
